
2H-1-Benzopyran-2-one, 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of a chromenone core, which is a fused ring system containing both benzene and pyrone rings, along with phenyl and diphenylethoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 5,5-dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphosphorinane with hexafluoroacetone . This reaction proceeds through the formation of cage phosphorane and spirophosphorane intermediates, which are then hydrolyzed to yield the desired chromenone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted chromenones, chromanols, and quinones, each with distinct chemical and physical properties .
Scientific Research Applications
7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share structural similarities and exhibit comparable bioactivities.
Phthalimide derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties
Uniqueness
What sets 7-(2-oxo-1,2-diphenylethoxy)-4-phenyl-2H-chromen-2-one apart is its unique chromenone core combined with phenyl and diphenylethoxy substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62369-38-4 |
|---|---|
Molecular Formula |
C29H20O4 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
7-(2-oxo-1,2-diphenylethoxy)-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H20O4/c30-27-19-25(20-10-4-1-5-11-20)24-17-16-23(18-26(24)33-27)32-29(22-14-8-3-9-15-22)28(31)21-12-6-2-7-13-21/h1-19,29H |
InChI Key |
HYHLFHFPRMJRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B14938257.png)
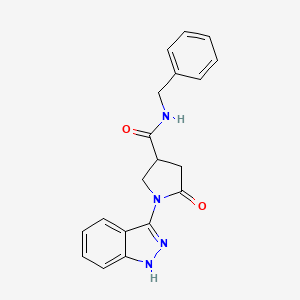
![N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14938261.png)

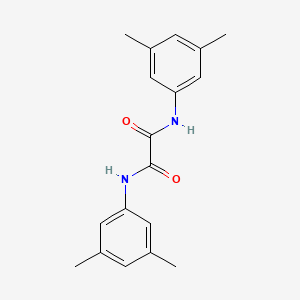
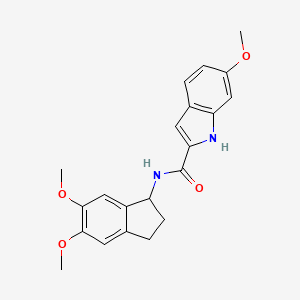
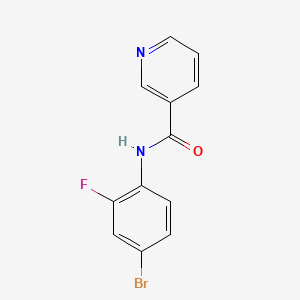
![N-(1H-benzimidazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B14938291.png)
![N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14938295.png)
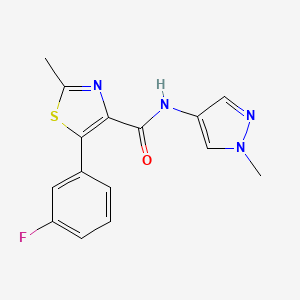
methanone](/img/structure/B14938327.png)
![Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate](/img/structure/B14938334.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B14938336.png)
